molecular formula C11H14O2 B1611499 2-Phenyltetrahydro-2H-pyran-4-OL CAS No. 82065-19-8

2-Phenyltetrahydro-2H-pyran-4-OL

Cat. No. B1611499
CAS RN: 82065-19-8
M. Wt: 178.23 g/mol
InChI Key: VPXLNWRTGPPGRS-UHFFFAOYSA-N
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Description

2-Phenyltetrahydro-2H-pyran-4-OL is a chemical compound with the linear formula C11H14O2 . It has a molecular weight of 178.233 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of compounds with a tetrahydropyranic structure, such as 2-Phenyltetrahydro-2H-pyran-4-OL, is often achieved through methods like Prins cyclization . This process is considered a formal [3 + 3] cycloaddition .


Molecular Structure Analysis

The molecular structure of 2-Phenyltetrahydro-2H-pyran-4-OL is represented by the formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .


Chemical Reactions Analysis

2-Phenyltetrahydro-2H-pyran-4-OL, like other compounds with a 2H-pyran ring, can undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyltetrahydro-2H-pyran-4-OL include a density of 1.1±0.1 g/cm3, a boiling point of 329.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.4±3.0 kJ/mol, a flash point of 152.9±22.1 °C, and an index of refraction of 1.552 .

Scientific Research Applications

Synthesis and Intermediates

  • Facile Synthesis of Aryldihydropyrans : A synthesis method for 2-aryl-2,5-dihydro-2H-pyrans is reported, providing intermediates for C-aryl glycosides synthesis, useful in organic chemistry (Brimble, Pavia, & Stevenson, 2002).

  • Prins-Friedel-Crafts-Type Reaction : Undergraduate organic laboratory projects investigate the environmentally friendly synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, demonstrating the compound's role as a reactant in student research (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).

  • Spectroscopic Characterisation : A study of the ring-opened form of a 2H-naphtho[1,2-b]pyran illuminates the novel photomerocyanine, highlighting its application in spectroscopic analysis (Aiken, Booth, Gabbutt, Heron, Rice, Charaf-Eddin, & Jacquemin, 2014).

Organic Chemistry and Catalysis

  • Prins Cyclization Mechanism : Research elucidating the mechanism of Prins cyclization in the preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol explores the influence of catalyst type and water addition, contributing to organic synthetic methods (Vyskočilová, Rezková, Vrbková, Paterova, & Červený, 2016).

  • Cross-Coupling Reactions in Organic Synthesis : The utility of halogenated 1-phenylpyrazol-3-ols in Pd-catalyzed cross-coupling reactions highlights the role of pyran derivatives in creating diverse phenylpyrazole structures, crucial for organic synthesis (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).

  • Gas-Phase Pyrolysis Kinetics : Studies on the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers provide insights into reaction mechanisms and kinetic parameters, informing the field of physical organic chemistry (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).

Optoelectronics and Material Science

  • Organic Light-Emitting Devices (OLEDs) : Research into the effects of charge trapping and polarization in OLEDs using pyran-containing dyes demonstrates the compound's significance in optoelectronics and material science (Nüesch, Berner, Tutiš, Schaer, Ma, Wang, Zhang, & Zuppiroli, 2005).

  • Optoelectronic Properties in OLED Materials : Explorations of the structural, optoelectronic, and charge transport properties of Pechmann dyes, derived from pyran structures, reveal their potential as efficient materials for OLEDs (Wazzan & Irfan, 2019).

properties

IUPAC Name

2-phenyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXLNWRTGPPGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438160
Record name 2-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyltetrahydro-2H-pyran-4-OL

CAS RN

82065-19-8
Record name 2-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JS Yadav, BVS Reddy, B Padmavani, C Venugopal… - Tetrahedron letters, 2007 - Elsevier
… For example, treatment of (±)-2-phenyltetrahydro-2H-pyran-4-ol with C. rugosa lipase in the presence of vinyl acetate afforded (2S,4R)-2-phenyltetrahydropyranyl acetate and (2R,4S)-2-…
Number of citations: 16 www.sciencedirect.com
GC Tay - 2015 - search.proquest.com
A modular synthesis of the reportedly potent molluscicide, cyanolide A, was developed to provide facile access to a series of cyanolide A analogues. The synthesis of strategic …
Number of citations: 3 search.proquest.com
田村友亮 - 2013 - catalog.lib.kyushu-u.ac.jp
Obesity is associated with several comorbidities, including hypertension, type 2 diabetes, and dyslipidemia, and these lifestyle-related diseases are independent risk factors for …
Number of citations: 5 catalog.lib.kyushu-u.ac.jp
A Macedo, EP Wendler, AAD Santos… - Journal of the Brazilian …, 2010 - SciELO Brasil
An efficient, green and solvent-free catalysed Prins-cyclization reaction based on the simple grinding of an aldehyde and a homoallylic alcohol in the presence of catalytic amount of p-…
Number of citations: 30 www.scielo.br
NM RAJU, JM BABU, BV RAO - Asian Journal of Chemistry, 2017
Number of citations: 1

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